1-(4-Ethylphenyl)hexan-1-one

Descripción general

Descripción

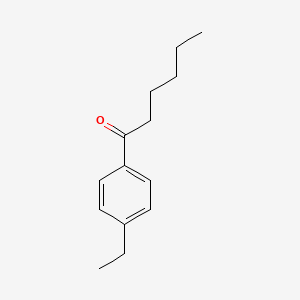

1-(4-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a hexane chain and a phenyl ring substituted with an ethyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Ethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-(4-Ethylphenyl)hexanoic acid.

Reduction: 1-(4-Ethylphenyl)hexanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Applications

1-(4-Ethylphenyl)hexan-1-one has been investigated for its psychoactive properties and potential therapeutic effects.

Psychoactive Research

Recent studies have highlighted its role as a novel psychoactive substance (NPS). Research indicates that compounds with similar structures can act as stimulants or have other central nervous system effects. For instance, analogs of this compound have shown varying degrees of potency in inhibiting dopamine and norepinephrine transporters, suggesting potential applications in treating disorders like ADHD or depression.

Case Study: Inhibition of Transporters

In a comparative study, this compound was evaluated alongside related compounds for its ability to inhibit the reuptake of neurotransmitters. Results showed that while it was less potent than established stimulants like cocaine, it exhibited selective inhibition of the norepinephrine transporter (NET), indicating its potential for further development as a therapeutic agent targeting specific neurotransmitter systems .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications, making it valuable in the development of more complex molecules.

Synthesis of Analogs

This compound can be synthesized through various methods, including Friedel-Crafts acylation and other carbon chain elongation techniques. This synthetic versatility is crucial for creating analogs that may possess enhanced biological activity or different pharmacological profiles.

| Synthesis Method | Description |

|---|---|

| Friedel-Crafts Acylation | Reaction of ethylbenzene with acetic anhydride in the presence of a Lewis acid catalyst. |

| Carbon Chain Elongation | Use of Grignard reagents to extend the carbon chain followed by oxidation to form ketones. |

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its properties allow it to be explored as a component in polymer synthesis or as a plasticizer due to its hydrophobic nature.

Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronics or automotive industries.

Mecanismo De Acción

The mechanism of action of 1-(4-ethylphenyl)hexan-1-one involves interactions with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This property is exploited in many synthetic transformations and biochemical processes.

Comparación Con Compuestos Similares

1-(4-Methylphenyl)hexan-1-one: Similar structure but with a methyl group instead of an ethyl group.

1-(4-Chlorophenyl)hexan-1-one: Contains a chlorine atom on the phenyl ring.

1-(4-Fluorophenyl)hexan-1-one: Features a fluorine atom on the phenyl ring.

Uniqueness: 1-(4-Ethylphenyl)hexan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl, chloro, and fluoro analogs. The ethyl group can affect the compound’s steric and electronic environment, leading to differences in reaction rates and product distributions.

Actividad Biológica

1-(4-Ethylphenyl)hexan-1-one, also known as 4-ethylphenyl hexanone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

The compound features a hexanone backbone with an ethyl-substituted phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound may exhibit antioxidant , anti-inflammatory , and anticancer properties.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition could lead to reduced inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cell proliferation in cancerous cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of this compound demonstrated its ability to reduce lipid peroxidation in vitro. The compound exhibited significant radical-scavenging activity, comparable to known antioxidants such as ascorbic acid. The effective concentration (EC50) was determined to be approximately 50 µM, indicating its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, administration of this compound resulted in a marked reduction in edema formation compared to controls. The compound was able to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Case Study 3: Anticancer Potential

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to significant reductions in cell viability after 48 hours. The IC50 values were calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, highlighting its potential as an anticancer agent.

Propiedades

IUPAC Name |

1-(4-ethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGYZBZOOKQNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.